molecular formula C11H12BrIN2 B1384715 4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine CAS No. 2358751-27-4

4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1384715
CAS No.: 2358751-27-4
M. Wt: 379.03 g/mol
InChI Key: GAQQYOCPMAUMLZ-UHFFFAOYSA-N
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Description

4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of bromine and iodine atoms at the 4th and 3rd positions, respectively, and an isobutyl group at the 1st position of the pyrrolo[2,3-b]pyridine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce the halogen atoms .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in cross-coupling reactions.

    Base: Such as potassium carbonate or cesium carbonate.

    Solvents: Commonly used solvents include dimethylformamide (DMF) and dioxane.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling with aryl boronic acids can yield biaryl derivatives.

Scientific Research Applications

4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine, particularly in its role as a kinase inhibitor, involves the inhibition of FGFR signaling pathways. The compound binds to the ATP-binding site of the kinase domain, preventing phosphorylation and subsequent activation of downstream signaling pathways. This inhibition can lead to reduced cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both bromine and iodine atoms, which can influence its reactivity and biological activity. The isobutyl group also adds to its distinctiveness, potentially affecting its pharmacokinetic properties and binding interactions with biological targets.

Properties

IUPAC Name

4-bromo-3-iodo-1-(2-methylpropyl)pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrIN2/c1-7(2)5-15-6-9(13)10-8(12)3-4-14-11(10)15/h3-4,6-7H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAQQYOCPMAUMLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(C2=C(C=CN=C21)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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